3-(Chloromethyl)-1-cyclohexylpyrazole
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Overview
Description
3-(Chloromethyl)-1-cyclohexylpyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a chloromethyl group and a cyclohexyl group in the structure of this compound makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-cyclohexylpyrazole typically involves the reaction of cyclohexylhydrazine with an appropriate chloromethylating agent. One common method is the reaction of cyclohexylhydrazine with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial process may also include additional purification steps such as distillation and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-cyclohexylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexylpyrazole derivatives with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as amines, thiols, and alcohols. These derivatives can be further utilized in various chemical and biological applications .
Scientific Research Applications
3-(Chloromethyl)-1-cyclohexylpyrazole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-cyclohexylpyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-phenylpyrazole: Similar structure but with a phenyl group instead of a cyclohexyl group.
3-(Chloromethyl)-1-methylpyrazole: Similar structure but with a methyl group instead of a cyclohexyl group.
3-(Chloromethyl)-1-(2,4-dichlorophenyl)pyrazole: Similar structure but with a dichlorophenyl group instead of a cyclohexyl group.
Uniqueness
The uniqueness of 3-(Chloromethyl)-1-cyclohexylpyrazole lies in its cyclohexyl group, which imparts different steric and electronic properties compared to other similar compounds.
Properties
IUPAC Name |
3-(chloromethyl)-1-cyclohexylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c11-8-9-6-7-13(12-9)10-4-2-1-3-5-10/h6-7,10H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKQEPILEFXLKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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